![molecular formula C7H9NO3 B2863288 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione CAS No. 1105665-49-3](/img/structure/B2863288.png)
2-Oxa-5-azaspiro[3.5]nonane-6,8-dione
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Overview
Description
Scientific Research Applications
Synthesis of Spirocyclic Oxetanes
2-Oxa-5-azaspiro[3.5]nonane is used in the synthesis of spirocyclic oxetanes . These compounds, including 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane, are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .
Drug Discovery
In drug discovery projects, 2-Oxa-5-azaspiro[3.5]nonane is used as a substituent that enables higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in cancer cell lines .
Preparation of Alicyclic Ring-Fused Benzimidazoles
The spirocyclic oxetane motif of 2-Oxa-5-azaspiro[3.5]nonane is used in the preparation of [1,2-a] alicyclic ring-fused benzimidazoles .
Leuco Dyes
Spiro forms of oxazines, which include 2-Oxa-5-azaspiro[3.5]nonane, find applications as leuco dyes . These compounds frequently display chromism, reversibly interchanging between their colorless and colored forms .
Photochromic Materials
Spiro compounds, including 2-Oxa-5-azaspiro[3.5]nonane, are used as photochromic materials . These materials change color when exposed to light, making them useful in a variety of applications, including eyewear, textiles, and security inks .
Enhancer Reprogramming
2-Oxa-5-azaspiro[3.5]nonane has been mentioned in the context of enhancer reprogramming, which confers dependence on glycolysis and IGF signaling in KMT2D mutant melanoma .
Mechanism of Action
Target of Action
The primary target of 2-Oxa-5-azaspiro[3Similar compounds have been found to inhibitfatty acid amide hydrolase (FAAH) , and histone methyltransferase KMT2D . These enzymes play crucial roles in pain sensation and tumor suppression, respectively .
Mode of Action
The specific mode of action of 2-Oxa-5-azaspiro[3Based on the targets mentioned above, it can be inferred that this compound might interact with its targets to inhibit their activity, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The exact biochemical pathways affected by 2-Oxa-5-azaspiro[3If it inhibits faah, it could affect the endocannabinoid system, which is involved in pain sensation . If it targets KMT2D, it could influence the epigenetic regulation of gene expression, impacting cell growth and differentiation .
Result of Action
The molecular and cellular effects of 2-Oxa-5-azaspiro[3If it acts as an inhibitor of faah or kmt2d, it could potentially alleviate pain or suppress tumor growth, respectively .
properties
IUPAC Name |
2-oxa-5-azaspiro[3.5]nonane-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-1-6(10)8-7(2-5)3-11-4-7/h1-4H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMGYOFKUQOLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2(COC2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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